molecular formula C20H18N2O3S B2383804 N-(4-hydroxyphenyl)-N-methyl-N'-(phenylsulfonyl)benzimidamide CAS No. 301194-87-6

N-(4-hydroxyphenyl)-N-methyl-N'-(phenylsulfonyl)benzimidamide

Cat. No.: B2383804
CAS No.: 301194-87-6
M. Wt: 366.44
InChI Key: WYRANDZRMSANKW-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-N-methyl-N’-(phenylsulfonyl)benzimidamide is an organic compound that features a benzimidamide core substituted with a hydroxyphenyl group, a methyl group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N-methyl-N’-(phenylsulfonyl)benzimidamide typically involves multi-step organic reactionsThe methyl group is often introduced via methylation reactions using methylating agents such as methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-N-methyl-N’-(phenylsulfonyl)benzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-hydroxyphenyl)-N-methyl-N’-(phenylsulfonyl)benzimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N-methyl-N’-(phenylsulfonyl)benzimidamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can form hydrogen bonds with amino acid residues, while the phenylsulfonyl group can engage in hydrophobic interactions, stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-N-methylbenzamide
  • N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzamide
  • N-methyl-N’-(phenylsulfonyl)benzimidamide

Uniqueness

N-(4-hydroxyphenyl)-N-methyl-N’-(phenylsulfonyl)benzimidamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyphenyl and phenylsulfonyl groups allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-22(17-12-14-18(23)15-13-17)20(16-8-4-2-5-9-16)21-26(24,25)19-10-6-3-7-11-19/h2-15,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRANDZRMSANKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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